REACTION_SMILES
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[Br:11].[CH3:14][OH:15].[NH2:1][c:2]1[s:3][cH:4][cH:5][n:6]1.[NH4+:13].[Na+:7].[OH-:12].[OH2:16].[S-:8][C:9]#[N:10]>>[NH2:1][c:2]1[s:3][c:4]([S:8][C:9]#[N:10])[cH:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nccs1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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N#C[S-]
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Name
|
|
Type
|
product
|
Smiles
|
N#CSc1cnc(N)s1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |